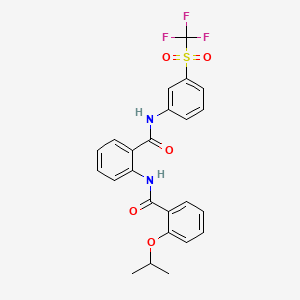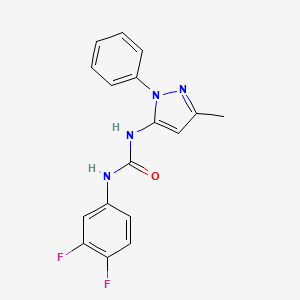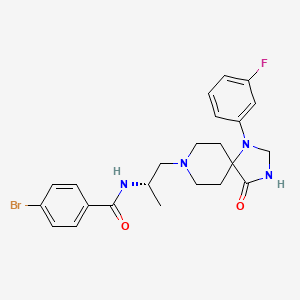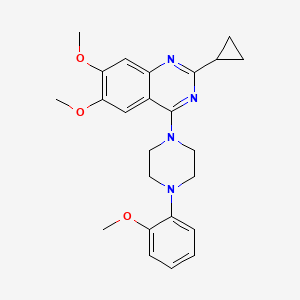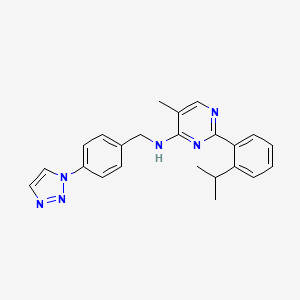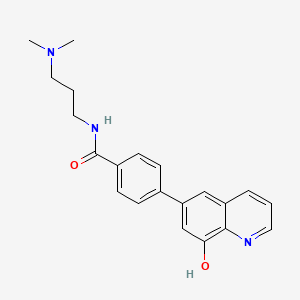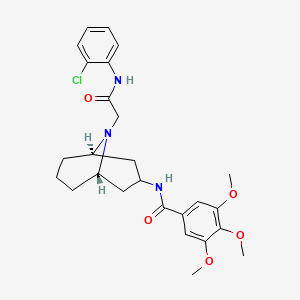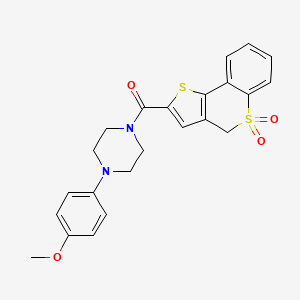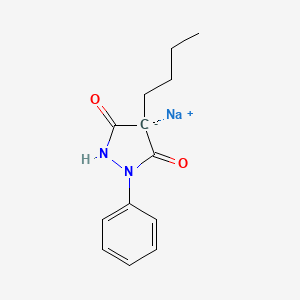
Mofebutazone sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of mofebutazone sodium involves the reaction of phenylhydrazine with butyl acetoacetate to form the intermediate compound, which is then cyclized to produce the final product . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-purity reactants. The final product is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade .
化学反応の分析
Types of Reactions
Mofebutazone sodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the phenyl ring, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidative and reductive derivatives, as well as substituted compounds that retain the core structure of this compound .
科学的研究の応用
Mofebutazone sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of NSAIDs and their interactions with biological molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: this compound is used in clinical research to evaluate its efficacy and safety in treating inflammatory conditions.
Industry: It is used in the formulation of pharmaceutical products for the treatment of pain and inflammation
作用機序
Mofebutazone sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid . By blocking this pathway, the compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, this compound binds to plasma albumin and competes with other drugs such as coumarin anticoagulants, indomethacin, and glucocorticoids .
類似化合物との比較
Similar Compounds
Phenylbutazone: Another NSAID with a similar structure but with two phenyl groups.
Ibuprofen: A widely used NSAID with a different chemical structure but similar anti-inflammatory properties.
Naproxen: Another NSAID with a different structure but similar therapeutic effects.
Uniqueness
Mofebutazone sodium is unique in its specific inhibition of prostaglandin and leukotriene release, which distinguishes it from other NSAIDs that primarily target only the COX enzymes . This dual action makes it particularly effective in reducing inflammation and pain.
特性
CAS番号 |
41468-34-2 |
|---|---|
分子式 |
C13H16N2NaO2 |
分子量 |
255.27 g/mol |
IUPAC名 |
sodium;4-butyl-1-phenylpyrazolidin-4-ide-3,5-dione |
InChI |
InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16); |
InChIキー |
XNLMJJFTAZARDT-UHFFFAOYSA-N |
SMILES |
CCCC[C-]1C(=O)NN(C1=O)C2=CC=CC=C2.[Na+] |
正規SMILES |
CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2.[Na] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Mofebutazone sodium; BRN 0213056; BRN-0213056; BRN0213056; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


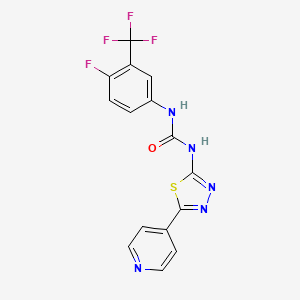
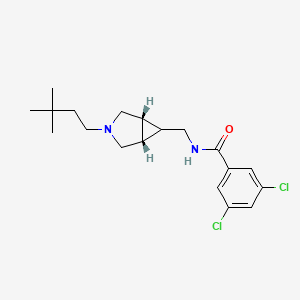
![(2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone](/img/structure/B609129.png)
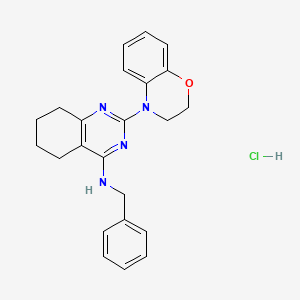
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfinyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B609134.png)
